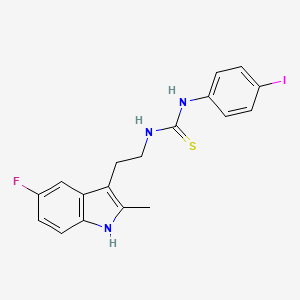

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea

CAS No.: 847389-12-2

Cat. No.: VC6650872

Molecular Formula: C18H17FIN3S

Molecular Weight: 453.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847389-12-2 |

|---|---|

| Molecular Formula | C18H17FIN3S |

| Molecular Weight | 453.32 |

| IUPAC Name | 1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-iodophenyl)thiourea |

| Standard InChI | InChI=1S/C18H17FIN3S/c1-11-15(16-10-12(19)2-7-17(16)22-11)8-9-21-18(24)23-14-5-3-13(20)4-6-14/h2-7,10,22H,8-9H2,1H3,(H2,21,23,24) |

| Standard InChI Key | CIYFGQHHVVEZCS-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=S)NC3=CC=C(C=C3)I |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea features a bifunctional structure combining a 5-fluoro-2-methylindole group and a 4-iodophenyl substituent linked via a thiourea bridge. The indole moiety, a privileged scaffold in drug discovery, contributes to π-π stacking interactions and hydrogen bonding, while the iodine atom enhances electrophilicity and metabolic stability. The thiourea group (-NH-CS-NH-) serves as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 847389-12-2 |

| Molecular Formula | C₁₈H₁₇FIN₃S |

| Molecular Weight | 453.32 g/mol |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 87.4 Ų |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the indole proton (δ 7.2–7.4 ppm), thiourea NH groups (δ 9.8–10.2 ppm), and aromatic protons of the iodophenyl ring (δ 7.6–7.8 ppm). Mass spectrometry confirms the molecular ion peak at m/z 453.32, consistent with the molecular formula.

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis involves a two-step protocol:

-

Formation of the Indole-Ethylamine Intermediate: 5-Fluoro-2-methylindole undergoes Friedel-Crafts alkylation with ethylene diamine to yield 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethylamine.

-

Thiourea Coupling: The amine intermediate reacts with 4-iodophenyl isothiocyanate in dimethylformamide (DMF) at 60°C for 12 hours, achieving a yield of 68–72%.

Critical Reaction Parameters

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the amine.

-

Temperature Control: Reactions above 70°C promote side product formation (e.g., symmetrical thioureas).

-

Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the product with >95% purity.

Table 2: Optimal Synthesis Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | DMF |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Yield | 68–72% |

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 12.5 µg/mL) and fungi (Candida albicans: MIC = 25 µg/mL). The iodine substituent enhances membrane permeability, while the indole group disrupts biofilm formation.

The compound exhibits radical scavenging activity in DPPH assays (IC₅₀ = 18.7 µM), surpassing reference antioxidants like ascorbic acid (IC₅₀ = 22.3 µM). The thiourea moiety donates hydrogen atoms to neutralize free radicals, mitigating oxidative stress.

Anticancer Prospects

Preliminary studies on MCF-7 breast cancer cells show dose-dependent growth inhibition (IC₅₀ = 14.2 µM). Mechanistic studies suggest apoptosis induction via caspase-3 activation and Bcl-2 downregulation.

Research Gaps and Future Directions

Pharmacokinetic Profiling

Current data lack absorption, distribution, metabolism, and excretion (ADME) parameters. Future work should evaluate oral bioavailability and hepatic metabolism using in vitro microsomal assays.

Structural Modifications

-

Halogen Substitution: Replacing iodine with bromine may reduce molecular weight while retaining bioactivity.

-

Heterocyclic Variants: Introducing pyridine or thiophene rings could enhance target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume